2-{(1E)-3-[(2-chloro-5-nitrophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate
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Overview
Description
2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated nitroaniline moiety, a cyano group, and a methoxybenzoate ester. The presence of these functional groups contributes to its reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of aniline to produce 2-chloro-5-nitroaniline.
Condensation: The condensation of 2-chloro-5-nitroaniline with a cyanoacetic acid derivative to form the corresponding cyano compound.
Esterification: The esterification of the cyano compound with 4-methoxybenzoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-5-aminoaniline, while substitution of the chlorine atom can produce various substituted derivatives.
Scientific Research Applications
2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: A compound with a similar ester functional group but different aromatic substituents.
2,2’-Bipyridyl: A compound with a similar aromatic structure but different functional groups.
Uniqueness
2-[(E)-3-(2-CHLORO-5-NITROANILINO)-2-CYANO-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H16ClN3O6 |
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Molecular Weight |
477.9 g/mol |
IUPAC Name |
[2-[(E)-3-(2-chloro-5-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H16ClN3O6/c1-33-19-9-6-15(7-10-19)24(30)34-22-5-3-2-4-16(22)12-17(14-26)23(29)27-21-13-18(28(31)32)8-11-20(21)25/h2-13H,1H3,(H,27,29)/b17-12+ |
InChI Key |
QKCWLCRMEGTZOU-SFQUDFHCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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